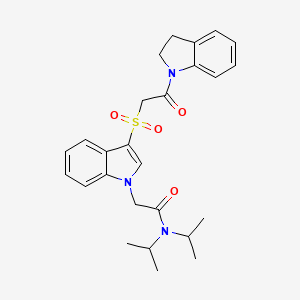

2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Description

The compound 2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex molecule featuring a sulfonyl-linked indole core, an oxoacetamide moiety, and diisopropyl substituents. Its synthesis involves multi-step organic reactions, including sulfonylation and amidation, to introduce the sulfonyl bridge and N,N-diisopropylacetamide groups . Key structural elements include:

- Indole and indoline moieties: These aromatic heterocycles are critical for interactions with biological targets, such as enzymes or receptors.

- Sulfonyl group: Enhances molecular stability and influences solubility and bioavailability.

Properties

IUPAC Name |

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)34(32,33)17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBPTDIVJWAWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex indole derivative that has attracted attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.50 g/mol. The structure features an indole moiety linked to a sulfonyl group and a diisopropylacetamide side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O4S |

| Molecular Weight | 425.50 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in critical physiological pathways:

-

Indoleamine 2,3-Dioxygenase (IDO) Inhibition :

- IDO is an enzyme involved in tryptophan metabolism, leading to the production of kynurenine, which has immunomodulatory effects. Inhibition of IDO can enhance immune responses against tumors and infections.

- Studies indicate that indole derivatives can inhibit IDO activity, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects :

- Neuroprotective Potential :

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds, providing insights into the potential effects of the compound :

- Study on IDO Inhibition : A study demonstrated that certain indole derivatives exhibit potent IDO inhibitory activity, with IC50 values ranging from 0.98 μM to 24.2 μM . This suggests that our compound may similarly inhibit IDO, potentially making it useful in treating cancers and autoimmune diseases.

- Anti-inflammatory Activity : Research has shown that indole compounds can significantly reduce pro-inflammatory cytokines in vitro. For instance, shikonin A was reported to inhibit IDO1 activity dose-dependently . This highlights a possible pathway through which our compound could exert anti-inflammatory effects.

Table 2: Comparative Biological Activities

| Compound | IDO Inhibition (IC50) | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| Shikonin A | 0.98 μM | Yes | Yes |

| Compound under review | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl and Acetamide Linkages

N,N-Diisopropyl-2-(3-((2-((5-Methylisoxazol-3-yl)Amino)-2-Oxoethyl)Sulfonyl)-1H-Indol-1-yl)Acetamide (CAS 894003-95-3)

- Molecular formula : C₂₂H₂₈N₄O₅S

- Key differences : Incorporates a 5-methylisoxazole substituent instead of indolin-1-yl. This heterocyclic group may enhance binding specificity to kinases or antimicrobial targets .

- Bioactivity: While explicit data are unavailable, isoxazole derivatives are known for antimicrobial and anti-inflammatory properties .

2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Sulfonyl)-1H-Indol-1-yl)-N,N-Diethylacetamide (CAS 878055-91-5)

- Molecular formula : C₂₄H₂₉N₃O₄S

- The 2,4-dimethylphenyl group may improve metabolic stability .

N-Cyclopropyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetamide

Functional Group Variations in Indole-Based Acetamides

*Estimated based on CAS 894003-95-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.